molecular formula C20H16ClN3O2 B606791 Cpi-0610 CAS No. 1380087-89-7

Cpi-0610

Cat. No.: B606791
CAS No.: 1380087-89-7
M. Wt: 365.8 g/mol
InChI Key: GCWIQUVXWZWCLE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pelabresib anhydrous has a wide range of scientific research applications, including:

Mechanism of Action

Pelabresib anhydrous exerts its effects by binding to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. The inhibition of BET proteins leads to the downregulation of genes involved in oncogenic signaling pathways, such as nuclear factor kappa B (NF-κB) signaling .

Safety and Hazards

CPI-0610 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pelabresib anhydrous is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzazepine ring fused with an isoxazole ring. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of Pelabresib anhydrous involves optimizing the synthetic route for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Pelabresib anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Pelabresib anhydrous with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Pelabresib anhydrous is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:

Pelabresib anhydrous stands out due to its favorable pharmacokinetic properties and efficacy in preclinical and clinical studies, making it a promising candidate for further development .

Properties

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022544
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380087-89-7
Record name CPI-0610 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelabresib anhydrous
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELABRESIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?

A1: this compound specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, this compound prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of this compound is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, this compound also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, this compound impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]

Q2: What are the key PK/PD properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, this compound demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []

Q3: What evidence supports the efficacy of this compound in preclinical and clinical settings?

A3: this compound has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in this compound-treated mice. [] Moreover, this compound displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, this compound exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of this compound with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where this compound, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]

Q4: Are there known mechanisms of resistance to this compound?

A5: While this compound has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of this compound. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.

Q5: What is known about the SAR of this compound and its analogs?

A6: While specific details regarding the SAR of this compound are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that this compound is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.